(E)-3-(3,4-dichloro-2-methylphenyl)prop-2-enoic acid
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Overview
Description
3,4-Dichloro-2-methylcinnamic acid is an organic compound with the molecular formula C10H8Cl2O2. It is a derivative of cinnamic acid, characterized by the presence of two chlorine atoms at the 3rd and 4th positions and a methyl group at the 2nd position on the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dichloro-2-methylcinnamic acid can be synthesized through several methods. One common synthetic route involves the reaction of 3,4-dichloro-2-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
In industrial settings, the production of 3,4-Dichloro-2-methylcinnamic acid may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-2-methylcinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming 3,4-dichloro-2-methylhydrocinnamic acid.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: 3,4-Dichloro-2-methylbenzoic acid
Reduction: 3,4-Dichloro-2-methylhydrocinnamic acid
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dichloro-2-methylcinnamic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive cinnamic acid derivatives.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 3,4-Dichloro-2-methylcinnamic acid exerts its effects involves interactions with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichlorocinnamic acid
- 2-Methylcinnamic acid
- 3,4-Dimethylcinnamic acid
Uniqueness
3,4-Dichloro-2-methylcinnamic acid is unique due to the presence of both chlorine atoms and a methyl group on the phenyl ring. This combination of substituents can significantly influence the compound’s reactivity and biological activity compared to other cinnamic acid derivatives.
Properties
Molecular Formula |
C10H8Cl2O2 |
---|---|
Molecular Weight |
231.07 g/mol |
IUPAC Name |
(E)-3-(3,4-dichloro-2-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8Cl2O2/c1-6-7(3-5-9(13)14)2-4-8(11)10(6)12/h2-5H,1H3,(H,13,14)/b5-3+ |
InChI Key |
FQVQUPKVOPIRQL-HWKANZROSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1Cl)Cl)/C=C/C(=O)O |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Cl)C=CC(=O)O |
Origin of Product |
United States |
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